BENGHE Foundational & Exploratory

Check Availability & Pricing

molecular structure of 2-(2-
Methoxyphenoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest
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An In-depth Technical Guide to the Molecular Structure of 2-(2-Methoxyphenoxy)benzoic
Acid

Abstract

This technical guide provides a comprehensive examination of the molecular structure of 2-(2-
Methoxyphenoxy)benzoic acid (CAS No. 21905-73-7), a versatile chemical intermediate
pivotal in the pharmaceutical, agrochemical, and polymer science sectors.[1][2] We will delve
into the synthetic rationale, elucidation of its structural features through advanced
spectroscopic techniques, and the implications of its architecture on its chemical behavior and
applications. This document is intended for researchers, scientists, and drug development
professionals who require a deep, functional understanding of this compound.

Introduction: A Molecule of Versatility

2-(2-Methoxyphenoxy)benzoic acid is an aromatic carboxylic acid distinguished by a diaryl
ether linkage.[1][3] Its molecular framework, combining a benzoic acid moiety with a methoxy-
substituted phenoxy group, confers a unique balance of reactivity, solubility, and steric
hindrance that makes it a valuable precursor in organic synthesis.[1][3] Its role as an
intermediate is critical in the development of complex bioactive molecules, including novel
herbicides and pharmaceutical agents.[1][2][3] Understanding its precise molecular structure is
paramount to predicting its reactivity, optimizing synthetic routes, and designing new
derivatives with enhanced functionality.

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b187300?utm_src=pdf-interest
https://www.benchchem.com/product/b187300?utm_src=pdf-body
https://www.benchchem.com/product/b187300?utm_src=pdf-body
https://www.benchchem.com/product/b187300?utm_src=pdf-body
https://www.benchchem.com/product/b187300?utm_src=pdf-body
https://www.chemimpex.com/products/23496
https://www.jk-sci.com/products/j5323496
https://www.benchchem.com/product/b187300?utm_src=pdf-body
https://www.chemimpex.com/products/23496
https://www.benchchem.com/product/B187300
https://www.chemimpex.com/products/23496
https://www.benchchem.com/product/B187300
https://www.chemimpex.com/products/23496
https://www.jk-sci.com/products/j5323496
https://www.benchchem.com/product/B187300
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b187300?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Physicochemical & Identification Data

The fundamental identity of a compound is established by its physical and chemical properties.
For 2-(2-Methoxyphenoxy)benzoic acid, these are summarized below.

Property Value Source
CAS Number 21905-73-7 [11[3]
Molecular Formula C14H1204 [11[3]
Molecular Weight 244.25 g/mol [11[3]
Appearance Off-white crystals [1][3]
Melting Point 114-120 °C [11[3]
PubChem ID 578689 [1]

Synthesis: Forging the Diaryl Ether Linkage

The central structural feature of 2-(2-Methoxyphenoxy)benzoic acid is the diaryl ether bond.
The most established and mechanistically significant method for creating this bond is the
Ulimann condensation.

The Ullmann Condensation: A Mechanistic Perspective

The Ullmann condensation is a copper-catalyzed nucleophilic aromatic substitution reaction.[4]
[5] It involves the coupling of an aryl halide with an alcohol or phenol to form a diaryl ether.[4][6]
While traditionally requiring harsh conditions (high temperatures and stoichiometric copper),
modern modifications have introduced soluble copper catalysts and ligands that allow the
reaction to proceed under milder conditions.[6][7]

The choice of a copper catalyst is critical; it facilitates the coupling by forming an organocuprate
intermediate, which then undergoes reductive elimination to form the C-O bond and regenerate
the catalyst.[5][8] The reaction is typically performed in the presence of a base (e.g., K2COs,
Cs2C0:s) to deprotonate the phenol, forming the more nucleophilic phenoxide.[4][8]
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Caption: Synthetic scheme for 2-(2-Methoxyphenoxy)benzoic acid via Ullmann
condensation.

Experimental Protocol: Ullmann Ether Synthesis

This protocol is a representative methodology. Researchers should optimize conditions based
on specific substrates and available laboratory equipment.

o Vessel Preparation: To a dry, three-necked round-bottom flask equipped with a reflux
condenser and a magnetic stirrer, add 2-chlorobenzoic acid (1.0 eq), guaiacol (1.1 eq), and
anhydrous potassium carbonate (2.0 eq).

o Catalyst & Solvent: Add copper(l) oxide (0.1 eq) and a high-boiling polar solvent such as
N,N-Dimethylformamide (DMF).

 Inert Atmosphere: Purge the flask with an inert gas (e.g., Argon or Nitrogen) for 10-15
minutes.

» Reaction: Heat the reaction mixture to reflux (typically 150-180 °C) with vigorous stirring.
Monitor the reaction progress using Thin-Layer Chromatography (TLC). The reaction may
take 12-24 hours.

o Work-up: After cooling to room temperature, pour the mixture into a beaker containing dilute
hydrochloric acid to neutralize the excess base and precipitate the product.
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o Extraction: Extract the aqueous mixture with ethyl acetate. Combine the organic layers, wash
with brine, and dry over anhydrous magnesium sulfate.

 Purification: Remove the solvent under reduced pressure. The crude product can be purified
by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield off-white
crystals of 2-(2-Methoxyphenoxy)benzoic acid.[1]

Structural Elucidation: A Multi-Technique Approach

Confirming the molecular structure requires a suite of analytical techniques. Each method
provides a unique piece of the structural puzzle, and together, they offer unambiguous proof of
identity and connectivity.
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Caption: Workflow for the structural confirmation of 2-(2-Methoxyphenoxy)benzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation in organic chemistry, providing
detailed information about the carbon-hydrogen framework.

e 1H NMR: The proton NMR spectrum reveals the number of distinct proton environments and
their neighboring protons.
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o Abroad singlet, typically downfield (>10 ppm), is characteristic of the acidic proton of the
carboxylic acid.[9]

o A sharp singlet around 3.8-4.0 ppm integrates to three protons, corresponding to the
methoxy (-OCHs) group.[9]

o A complex series of multiplets between ~6.8 and 8.0 ppm represents the eight aromatic
protons on the two benzene rings. The specific splitting patterns are dictated by their
positions and coupling with adjacent protons.

e 13C NMR: The carbon NMR spectrum indicates the number of unique carbon environments.

o The carboxyl carbon (C=0) appears as a singlet at the lowest field, typically ~165-175
ppm.[10]

o The aromatic carbons resonate in the ~110-160 ppm region. Carbons attached to oxygen
(the ether linkage and the methoxy-bearing carbon) will be further downfield within this
range.

o The methoxy carbon (-OCHs) will appear as a sharp signal around 55-60 ppm.[10]

Infrared (IR) Spectroscopy

IR spectroscopy is exceptionally useful for identifying the functional groups present in a
molecule.
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O-H (Carboxylic Acid) 2500-3300 (very broad) hydrogen-bonded acid dimer.
[11]
_ . Indicates the carbonyl stretch
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of the conjugated acid.[11]
Confirms the diaryl ether
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linkage.
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C=C (Aromatic) 1450-1600 (multiple bands) )
rings.
C-H (Aromatic) 3000-3100 (sharp) Aromatic C-H stretching.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and can offer structural clues through
fragmentation patterns. For 2-(2-Methoxyphenoxy)benzoic acid (MW = 244.25), the electron
ionization (EI) mass spectrum is expected to show:

o Molecular lon Peak (M*): A strong peak at m/z = 244, confirming the molecular weight.[12]

o Key Fragments: Fragmentation may occur via loss of a hydroxyl radical (-OH, m/z = 227),
loss of a carboxyl group (-COOH, m/z = 199), or cleavage of the ether bond, leading to
characteristic fragment ions corresponding to the substituted aromatic rings.

Supramolecular Structure: The Hydrogen-Bonded
Dimer

In the solid state, the molecular structure is further defined by intermolecular forces. Like most
carboxylic acids, 2-(2-Methoxyphenoxy)benzoic acid is expected to form a stable
centrosymmetric dimer through strong intermolecular hydrogen bonds between the carboxyl
groups of two separate molecules.[13][14] This dimerization significantly influences the
compound's physical properties, such as its melting point and solubility.
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Caption: Carboxylic acid dimer formation via intermolecular hydrogen bonding.

Conclusion

The molecular structure of 2-(2-Methoxyphenoxy)benzoic acid is definitively characterized by
its diaryl ether framework, a carboxylic acid functional group, and a methoxy substituent on one
of the phenyl rings. Its synthesis is reliably achieved through the Ulimann condensation. A
combined analytical approach utilizing NMR, IR, and mass spectrometry provides an
unambiguous confirmation of this structure. In the solid state, its supramolecular architecture is
dominated by the formation of hydrogen-bonded dimers. This detailed structural understanding
is the foundation for its rational application in the synthesis of advanced materials,
pharmaceuticals, and agrochemicals.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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